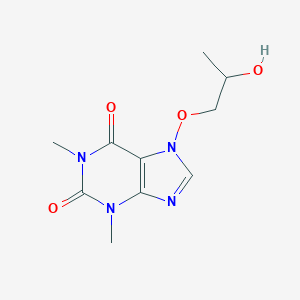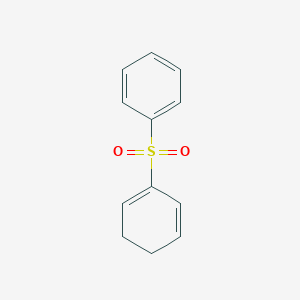
2-(Phenylsulfonyl)-1,3-cyclohexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylsulfonyl)-1,3-cyclohexadiene, commonly known as PSCHD, is a chemical compound that has been widely used in scientific research. It is a member of the cyclohexadiene family and is characterized by its unique chemical structure, which includes a sulfonyl group and a phenyl group attached to a cyclohexadiene ring.
Mécanisme D'action
The mechanism of action of PSCHD is not fully understood, but it is believed to be related to its ability to act as a dienophile in Diels-Alder reactions. PSCHD is also known to undergo a range of other chemical reactions, including Michael additions and nucleophilic substitutions.
Effets Biochimiques Et Physiologiques
PSCHD has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. PSCHD has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PSCHD in lab experiments is its unique chemical structure, which allows it to be used as a building block for the synthesis of a wide range of organic compounds. However, one of the limitations of using PSCHD is its relatively low solubility in common organic solvents, which can make it difficult to work with in some experimental conditions.
Orientations Futures
There are several potential future directions for research involving PSCHD. One area of interest is the development of new synthetic methods for PSCHD and related compounds. Another potential direction is the investigation of the potential applications of PSCHD in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of PSCHD and its potential applications in a range of scientific fields.
Méthodes De Synthèse
The synthesis of PSCHD is a complex process that involves several steps. One of the most common methods of synthesizing PSCHD is through the reaction of 2,3-dimethyl-1,3-butadiene with phenylsulfonyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction produces PSCHD as a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
PSCHD has been used extensively in scientific research due to its unique chemical properties and potential applications. One of the most significant areas of research involving PSCHD is in the field of organic synthesis. PSCHD has been used as a building block for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Propriétés
Numéro CAS |
102860-22-0 |
|---|---|
Nom du produit |
2-(Phenylsulfonyl)-1,3-cyclohexadiene |
Formule moléculaire |
C12H12O2S |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
cyclohexa-1,5-dien-1-ylsulfonylbenzene |
InChI |
InChI=1S/C12H12O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-10H,2,6H2 |
Clé InChI |
VFNKGBTVDLBPBK-UHFFFAOYSA-N |
SMILES |
C1CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
C1CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Synonymes |
2-(PHENYLSULFONYL)-1,3-CYCLOHEXADIENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





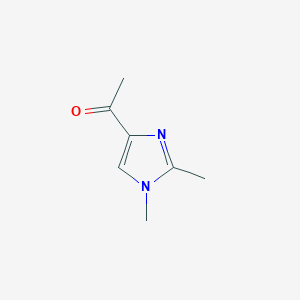
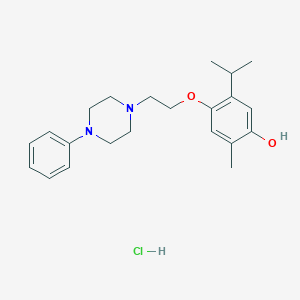
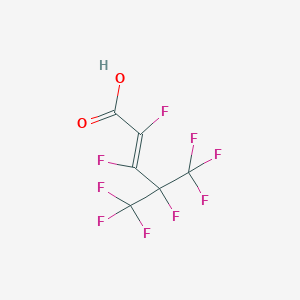
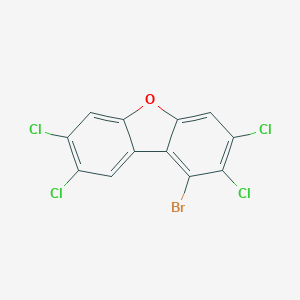
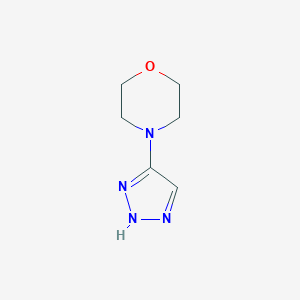
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
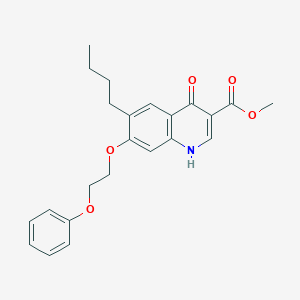
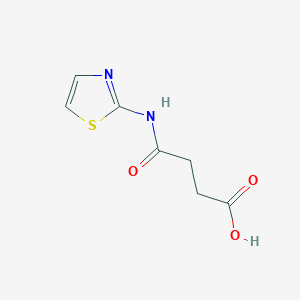
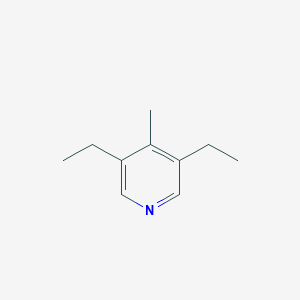
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)
